
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound that belongs to the quinolizine family. It is a heterocyclic compound containing a quinolizine ring system with a carboxylate group and a bromine atom attached to it. This compound is used in various scientific research fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate typically involves the bromination of quinolizine derivatives. One common method includes the radical benzylic bromination reaction . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent like carbon tetrachloride or chloroform, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinolizine diones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include various substituted quinolizine derivatives, alcohols, and quinolizine diones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antibacterial Agents
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate serves as an intermediate in the synthesis of 4H-4-oxoquinolizine-3-carboxylic acid derivatives, which have been identified as potential antibacterial agents. These derivatives are known for their efficacy against a range of bacterial infections, contributing to the development of new antibiotics . The compound’s structure allows for modifications that can enhance antibacterial activity.
Anti-HIV Activity
Research has indicated that derivatives of 4-oxo-4H-quinolizine compounds exhibit anti-HIV integrase activity. This compound can be utilized in the synthesis of these derivatives, demonstrating its potential in the development of antiviral medications .
Organic Synthesis
Synthetic Intermediates
The compound is widely used as an intermediate in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, leading to the formation of complex molecular architectures. The bromine atom enhances its reactivity, making it a valuable building block for synthesizing more complex quinolizine derivatives.
Structural Properties and Characterization
Chemical Properties
this compound has a molecular formula of C12H10BrN2O3 and features a quinolizine ring system that is crucial for its biological activity. Its structural characteristics allow for interactions with biological targets, which are essential for its application in drug design .
Case Studies and Research Findings
Synthesis of Derivatives
A study demonstrated the efficient synthesis of benzothiazole and benzimidazole-substituted derivatives from this compound. These derivatives were evaluated for their biological activities, showcasing the compound's versatility in generating new pharmacophores .
Antibacterial Evaluation
In another research effort, various derivatives synthesized from this compound were tested against multiple bacterial strains. The results indicated promising antibacterial properties, highlighting the compound's potential as a lead structure for antibiotic development .
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Intermediate for synthesizing antibacterial agents and anti-HIV compounds. |
Organic Synthesis | Versatile building block for complex molecular structures through various chemical reactions. |
Structural Properties | Key features include a quinolizine ring system essential for biological activity. |
Case Studies | Successful synthesis of bioactive derivatives with evaluated antibacterial properties. |
Wirkmechanismus
The mechanism of action of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinolizine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it valuable for various research applications.
Biologische Aktivität
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom and a quinolizine ring, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- CAS Number : 337909-11-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have been investigated for their ability to inhibit enzymes critical for viral replication, particularly HIV integrase. The proposed mechanism involves binding to the active site of the enzyme, thereby preventing its function and subsequent viral proliferation .
Antimicrobial Activity
Research indicates that derivatives of quinolizine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A comparative study demonstrated that compounds with similar structures showed varying degrees of antibacterial activity, suggesting that modifications to the quinolizine framework can enhance efficacy .
Antiviral Activity
Studies have highlighted the potential of quinolizine derivatives as antiviral agents. For instance, compounds structurally related to this compound have been shown to inhibit HIV integrase, an essential enzyme for the viral life cycle. The IC50 values of these compounds indicate moderate inhibitory activity, which could be improved through structural optimization .
Study on Antiviral Properties
In a study focused on the synthesis and evaluation of novel quinoline derivatives, several compounds were tested for their ability to inhibit HIV integrase. This compound was included in the screening process, where it demonstrated promising results with an IC50 value indicating moderate activity against the enzyme .
Compound Name | IC50 Value (µg/mL) | Activity Level |
---|---|---|
This compound | >100 | Low |
Related Compound A | 50 | Moderate |
Related Compound B | 75 | Moderate |
Antimicrobial Screening
A series of quinolizine derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited significant antimicrobial activity compared to control substances.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pharmacokinetics
Predictions regarding the pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier. These characteristics enhance its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-11-2 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.